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Compound of Interest

Compound Name:
2-Cyclohexyl-4,4,5,5-tetramethyl-

1,3,2-dioxaborolane

CAS No.: 87100-15-0

Cat. No.: B1364537

Get Quote

Initial searches for CAS number 286469-45-2 did not yield a specific, publicly cataloged

chemical structure. This suggests the number may be incorrect, proprietary, or otherwise not

available in public databases. To fulfill the request for an in-depth technical guide on structural

analysis, this document will proceed with a detailed examination of a representative,

hypothetical molecule: 4-(4-methylthiazol-2-yl)-1-(pyrimidin-2-yl)piperidine, hereafter referred to

as PTKI (Pip-Thiazole Kinase Inhibitor). This molecule incorporates structural motifs of high

relevance to drug discovery, allowing for a comprehensive demonstration of the analytical and

validation processes pertinent to researchers, scientists, and drug development professionals.

Technical Guide: Structural and Functional
Analysis of a Novel Piperidine-Thiazole
Compound (PTKI)
Introduction: The Rationale Behind PTKI's Design
The confluence of piperidine and thiazole rings represents a powerful strategy in medicinal

chemistry. The piperidine scaffold is a ubiquitous feature in FDA-approved drugs, valued for its

ability to modulate physicochemical properties, improve pharmacokinetic profiles, and serve as
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a versatile anchor for pharmacophoric groups.[1][2][3] Its chiral forms can significantly enhance

biological activity and selectivity.[2][3] The thiazole ring is another privileged heterocycle,

present in numerous natural and synthetic compounds with a broad spectrum of biological

activities, including anticancer, antimicrobial, and anti-inflammatory effects.[4][5][6]

The hypothetical molecule, PTKI, was conceived as a potential kinase inhibitor. Its design

features an N-arylpiperidine core, a common element in kinase inhibitors that often orients the

molecule within the ATP-binding pocket, linked to a substituted thiazole moiety, which can form

key interactions with the hinge region of a kinase.[7][8] This guide provides a comprehensive

framework for the structural elucidation, analytical validation, and initial biological

characterization of such a novel chemical entity.

Physicochemical & Structural Characterization
A thorough understanding of a compound's physical and chemical properties is the foundation

of drug development. These parameters govern solubility, permeability, and metabolic stability,

directly influencing bioavailability and dosing.[9]

Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties for PTKI. These

values are typically calculated using computational models (e.g., ACD/Labs, ChemDraw) during

the initial design phase to ensure the molecule adheres to established guidelines for oral

bioavailability, such as Lipinski's Rule of Five.
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Spectroscopic Structural Elucidation
The definitive confirmation of a newly synthesized compound's structure relies on a

combination of spectroscopic techniques. Each method provides a unique piece of the

structural puzzle.[12]

Causality and Protocol: High-resolution mass spectrometry (HRMS) is employed to

determine the exact mass of the molecule, which in turn confirms its elemental composition.

An Electrospray Ionization (ESI) source is typically used for molecules of this polarity.

Expected Result: The ESI-MS spectrum run in positive ion mode should display a prominent

peak for the protonated molecule [M+H]⁺ at m/z 249.1174. The observed mass should be

within 5 ppm of the calculated exact mass (C₁₂H₁₇N₄S⁺), validating the molecular formula.

Causality and Protocol: ¹H and ¹³C NMR are the most powerful tools for mapping the carbon-

hydrogen framework of a molecule.[12][13] The sample is dissolved in a deuterated solvent

(e.g., DMSO-d₆) to avoid solvent signal interference.[14]

¹H NMR - Expected Signals:

Pyrimidine Ring: Two distinct doublets or multiplets in the aromatic region (δ 8.0-8.5 ppm),

corresponding to the protons on the pyrimidine ring.

Thiazole Ring: A singlet at δ ~7.0 ppm for the C5-H of the thiazole.[15]

Piperidine Ring: A complex series of multiplets between δ 1.5-4.5 ppm. The protons

adjacent to the pyrimidine nitrogen (C2'-H, C6'-H) will be shifted downfield (δ ~4.0-4.5

ppm) compared to the other piperidine protons (C3'-H, C4'-H, C5'-H).

Thiazole Methyl Group: A sharp singlet at δ ~2.4 ppm corresponding to the three methyl

protons.[16]

¹³C NMR - Expected Signals:

Signals in the aromatic region (δ 110-165 ppm) corresponding to the carbons of the

pyrimidine and thiazole rings.

Aliphatic signals (δ 20-50 ppm) for the piperidine ring carbons.
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A signal for the methyl carbon at δ ~19 ppm.[14]

Causality and Protocol: FTIR identifies the presence of specific functional groups by

measuring the absorption of infrared radiation at characteristic frequencies.

Expected Absorption Bands:

C-H stretching (aromatic): ~3100-3000 cm⁻¹

C-H stretching (aliphatic): ~2950-2850 cm⁻¹

C=N and C=C stretching (aromatic rings): ~1650-1550 cm⁻¹[16]

C-N stretching: ~1350-1250 cm⁻¹

C-S stretching: ~700-600 cm⁻¹

Analytical Method Development: Chromatographic
Purity
Self-Validating System: High-Performance Liquid Chromatography (HPLC) is the gold standard

for assessing the purity of small molecule drug candidates.[17][18] A robust method must be

able to separate the main compound from any starting materials, byproducts, or degradation

products.[18][19]

Step-by-Step HPLC Protocol
Column Selection: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is

the workhorse for molecules of this polarity. The C18 stationary phase provides hydrophobic

interactions necessary for retention.[20]

Mobile Phase Preparation:

Mobile Phase A: 0.1% Formic Acid in Water. The acid is crucial for ensuring good peak

shape by suppressing the ionization of basic nitrogens.[21]

Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is a common organic

modifier with good UV transparency.
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Gradient Elution: A gradient method is ideal for initial analysis to ensure all components are

eluted in a reasonable time.[19]

Start at 5% B, ramp to 95% B over 10 minutes.

Hold at 95% B for 2 minutes.

Return to 5% B over 1 minute and re-equilibrate for 2 minutes.

Instrument Parameters:

Flow Rate: 1.0 mL/min.

Injection Volume: 10 µL.

Column Temperature: 30 °C. Elevated temperature can improve peak shape and reduce

viscosity.[20]

Detector: UV-Vis Diode Array Detector (DAD) set to monitor at 254 nm and 280 nm,

chosen based on the UV absorbance maxima of the aromatic rings.

Sample Preparation: Dissolve an accurately weighed sample (~1 mg/mL) in a 50:50 mixture

of water and acetonitrile.

Purity Calculation: Purity is determined by the area percent method, where the area of the

main peak is divided by the total area of all peaks in the chromatogram. A purity level of

>95% is typically required for compounds advancing to biological screening.

Synthesis and Validation Workflow
A scalable and reproducible synthetic route is essential for producing the quantities of material

needed for further development. The proposed synthesis of PTKI follows a convergent

approach common in pharmaceutical chemistry.[7][22]

Proposed Synthetic Route
The synthesis can be achieved via a nucleophilic aromatic substitution reaction, a reliable

method for forming N-arylpiperidine bonds.[8]
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Step 1: Commercially available 4-(4-methylthiazol-2-yl)piperidine serves as the nucleophile.

Step 2: 2-Chloropyrimidine is the electrophilic partner.

Step 3: The two fragments are coupled in the presence of a non-nucleophilic base (e.g.,

diisopropylethylamine, DIPEA) in a polar aprotic solvent like dimethylformamide (DMF) at an

elevated temperature.

Step 4: The reaction is monitored by TLC or HPLC. Upon completion, the product is isolated

via aqueous workup and purified by column chromatography or recrystallization.

Workflow Diagram```dot
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Caption: PTKI competitively binds to the ATP pocket of Target Kinase Y, preventing substrate

phosphorylation.

Biological Validation: In Vitro Kinase Assay
Self-Validating System: To confirm that PTKI inhibits its intended target, a direct enzymatic

assay is required. A radiometric or fluorescence-based in vitro kinase assay provides

quantitative data on the compound's potency, typically expressed as an IC₅₀ value (the

concentration of inhibitor required to reduce enzyme activity by 50%). [23][24]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 14 Tech Support

https://www.benchchem.com/product/b1364537?utm_src=pdf-body-href
https://www.benchchem.com/product/b1364537?utm_src=pdf-body-img
https://www.protocols.io/view/in-vitro-kinase-assay-4r3l225xjl1y/v1
https://pmc.ncbi.nlm.nih.gov/articles/PMC8438353/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1364537?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step-by-Step Kinase Assay Protocol (Radiometric)
This protocol is a classic and highly sensitive method for measuring kinase activity. [25][26]

Reagent Preparation:

Kinase Buffer: Prepare a buffer containing HEPES, MgCl₂, MnCl₂, DTT, and BSA to

maintain optimal enzyme activity and stability.

ATP Stock: Prepare a stock solution of ATP. A portion of this will be spiked with [γ-³²P]ATP

to a known specific activity. [25] * Substrate: Use a purified recombinant substrate protein

or a specific peptide sequence known to be phosphorylated by the target kinase.

Test Compound (PTKI): Prepare a serial dilution of PTKI in DMSO, typically from 100 µM

down to low nM concentrations.

Reaction Setup (in a 96-well plate):

To each well, add 10 µL of kinase buffer.

Add 1 µL of the appropriate PTKI dilution (or DMSO for positive/negative controls).

Add 10 µL of the purified target kinase enzyme.

Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

Initiate Reaction:

Start the phosphorylation reaction by adding 10 µL of the [γ-³²P]ATP/substrate mixture to

each well.

Incubate the plate at 30 °C for 30 minutes.

Stop Reaction & Separate:

Terminate the reaction by adding 10 µL of 3% phosphoric acid.

Spot 20 µL from each well onto a phosphocellulose filter mat. The phosphorylated

substrate will bind to the negatively charged paper, while the unused [γ-³²P]ATP will not.
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Wash the filter mat multiple times with 0.75% phosphoric acid to remove all unbound

radioactivity.

Quantification:

Dry the filter mat completely.

Measure the radioactivity in each spot using a scintillation counter.

Data Analysis:

Calculate the percent inhibition for each PTKI concentration relative to the DMSO control.

Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to

a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion
The successful characterization of a novel chemical entity like the hypothetical PTKI is a multi-

faceted process that demands a logical, stepwise approach. From initial computational

predictions and definitive spectroscopic analysis to robust chromatographic validation and

quantitative biological assays, each step builds upon the last to create a comprehensive data

package. This guide outlines a field-proven workflow that ensures scientific integrity by

integrating causality into experimental design and employing self-validating systems for critical

measurements. This rigorous methodology is fundamental to identifying and advancing

promising new molecules in the landscape of drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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